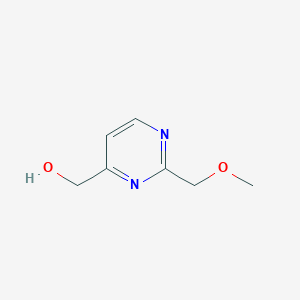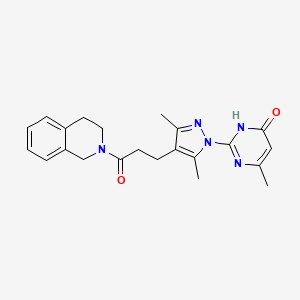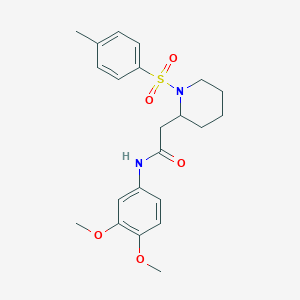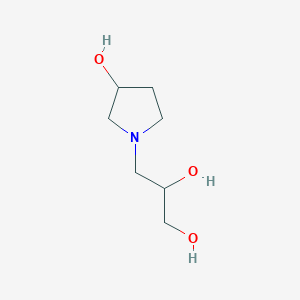
(2-(Methoxymethyl)pyrimidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Methoxymethyl)pyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 1343993-04-3 . It has a molecular weight of 154.17 and its IUPAC name is [2-(methoxymethyl)-4-pyrimidinyl]methanol . It is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2/c1-11-5-7-8-3-2-6 (4-10)9-7/h2-3,10H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-(Methoxymethyl)pyrimidin-4-yl)methanol” is a liquid at room temperature . It has a molecular weight of 154.17 .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Intermediate Roles
- Formation of Heterocyclic Compounds : The chemical behavior of similar pyrimidine derivatives in reactions with activated alkynes in methanol has been studied, leading to a mixture of heterocyclic compounds. This research demonstrates the utility of pyrimidine derivatives as intermediates in synthesizing complex heterocyclic structures, which are often found in pharmaceuticals (Voskressensky et al., 2011).
Medicinal Chemistry Applications
- Imaging Agents for Parkinson's Disease : A study focused on synthesizing a new potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, utilizing a precursor that could be related to the (2-(Methoxymethyl)pyrimidin-4-yl)methanol structure. This work highlights the role of pyrimidine derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Catalytic Applications and Material Science
- Metal Coordination and Catalysis : Research involving nucleophilic additions to pyrimidine derivatives for in situ ligand synthesis during metal cluster formation showcases the importance of pyrimidine derivatives in constructing complex metal-organic frameworks with potential applications in catalysis and material science (Zheng & Hu, 2021).
Analytical Chemistry
- HPLC Method Development : The development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent illustrate the analytical chemistry applications of pyrimidine derivatives. Such methodologies are crucial for ensuring the purity and safety of pharmaceutical compounds (Severina et al., 2021).
Chemical Structure and Properties
- Structural Investigation : Studies on the crystal structure of pyrimidine derivatives provide insight into their molecular geometry, which is essential for understanding their reactivity and interactions with biological targets. Such information is vital for drug design and development (Akkurt et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(methoxymethyl)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-7-8-3-2-6(4-10)9-7/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPYHNDLFMRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methoxymethyl)pyrimidin-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)

![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2633672.png)


![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)

![3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2633680.png)

![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)